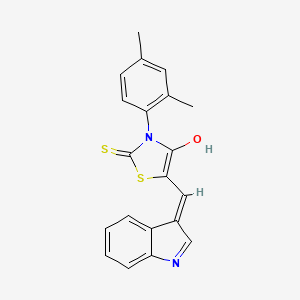![molecular formula C22H38N2O4 B6076223 1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol](/img/structure/B6076223.png)
1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol typically involves multiple steps. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Reductive amination: This process involves the conversion of a carbonyl group to an amine using a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Continuous flow reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Chromatographic purification: This technique is used to separate and purify the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups and applications.
1-Amino-2-methyl-2-propanol: Another compound with hydroxyl and amino groups, used in similar contexts.
Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate: A structurally related compound with comparable properties.
Uniqueness
1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol is unique due to its specific combination of functional groups and its versatile applications in various fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-[[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O4/c1-17(2)24(3)14-19(25)15-28-20-9-8-18(12-21(20)27-4)13-23-16-22(26)10-6-5-7-11-22/h8-9,12,17,19,23,25-26H,5-7,10-11,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNUXFRRSQHSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(COC1=C(C=C(C=C1)CNCC2(CCCCC2)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6076156.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6076158.png)
methanone](/img/structure/B6076160.png)
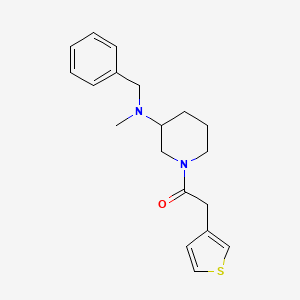
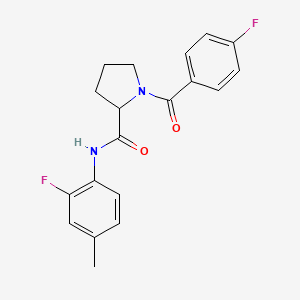
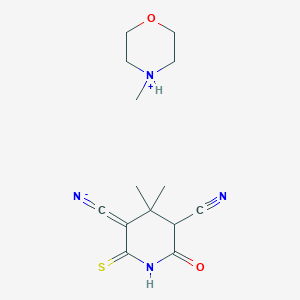
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![N-(2,3-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6076203.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076214.png)
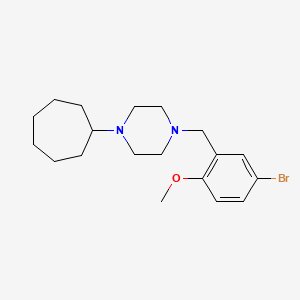
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6076228.png)
![2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6076242.png)
